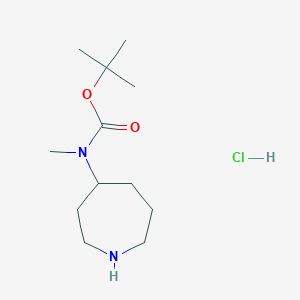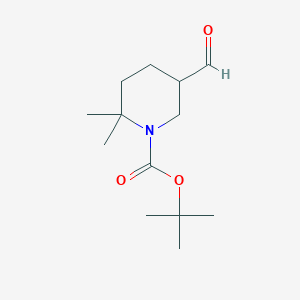
(S)-Tert-butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate brominated methoxyphenyl derivative. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Cesium Carbonate: Acts as a base in substitution reactions.
Solvents: Common solvents include 1,4-dioxane, methanol, and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules.
Medicine
In medicine, tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Lacks the bromine and methoxyphenyl groups.
tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the ethyl group.
Phenyl carbamate: Has a phenyl group instead of the tert-butyl group.
Uniqueness
Tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate is unique due to the presence of the bromine atom and methoxyphenyl group, which confer specific chemical and biological properties
特性
分子式 |
C14H20BrNO3 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(18-5)8-12(11)15/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1 |
InChIキー |
LXWJGLJWHNMWAD-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1=C(C=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)




![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)


![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)

![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
